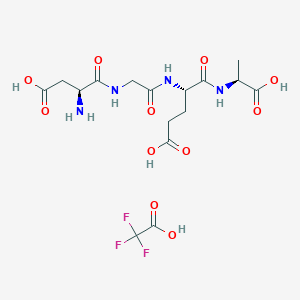
alpha2beta1 Integrin Ligand Peptide (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha2beta1 Integrin Ligand Peptide (TFA) is a synthetic peptide designed to interact with the alpha2beta1 integrin, a receptor known for its role in cell adhesion, migration, and signaling. This integrin is a heterodimer composed of alpha2 and beta1 subunits and is primarily recognized for binding to collagens and laminins . The peptide’s interaction with this integrin is crucial for various biological processes, including platelet function, immune response, and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alpha2beta1 Integrin Ligand Peptide (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the amino acid.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Removal of the protecting group (e.g., Fmoc) from the amino terminus to allow the next amino acid to be added.
Industrial Production Methods: Industrial production of peptides like Alpha2beta1 Integrin Ligand Peptide (TFA) often involves large-scale SPPS with automated peptide synthesizers. This ensures high purity and yield, essential for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Alpha2beta1 Integrin Ligand Peptide (TFA) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Site-directed mutagenesis during synthesis.
Major Products:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Alpha2beta1 Integrin Ligand Peptide (TFA) has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates cell adhesion, migration, and signaling pathways involving alpha2beta1 integrin.
Medicine: Explores therapeutic potential in targeting alpha2beta1 integrin for cancer treatment, wound healing, and anti-thrombotic therapies.
Mechanism of Action
The mechanism of action of Alpha2beta1 Integrin Ligand Peptide (TFA) involves binding to the alpha2beta1 integrin, leading to conformational changes that activate downstream signaling pathways. This interaction can modulate cell adhesion, migration, and survival. The peptide’s binding to the integrin’s I domain, which contains a metal ion-dependent adhesion site (MIDAS), is critical for its function .
Comparison with Similar Compounds
Alpha1beta1 Integrin Ligand Peptide: Binds to alpha1beta1 integrin, primarily involved in collagen IV binding.
Alpha10beta1 Integrin Ligand Peptide: Interacts with alpha10beta1 integrin, associated with cartilage matrix protein.
Alpha11beta1 Integrin Ligand Peptide: Targets alpha11beta1 integrin, involved in collagen XIII binding.
Uniqueness: Alpha2beta1 Integrin Ligand Peptide (TFA) is unique due to its specific interaction with the alpha2beta1 integrin, which plays a crucial role in platelet function, immune response, and cancer progression. Its ability to modulate these processes makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-amino-3-carboxypropanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O9.C2HF3O2/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27);(H,6,7)/t6-,7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPQURHVPOBFKI-WQYNNSOESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N4O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

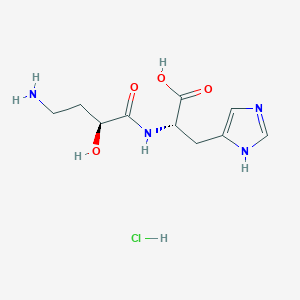


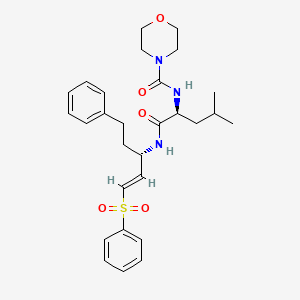
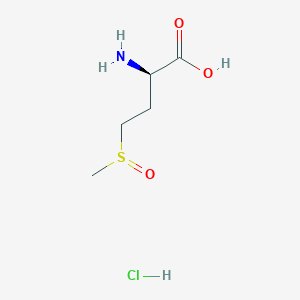
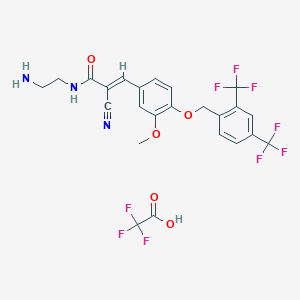

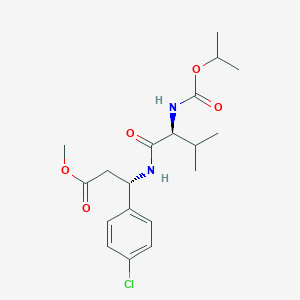
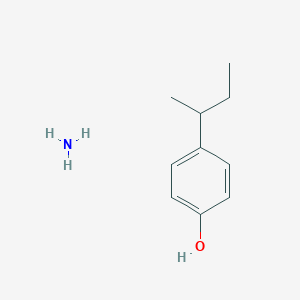
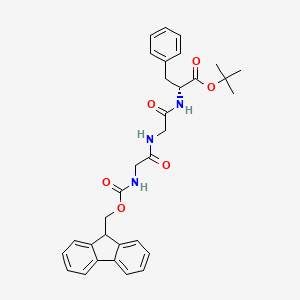
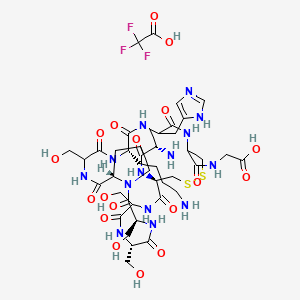

![sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B8093436.png)
